Cas no 83688-44-2 (3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one)

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one structure
83688-44-2 structure
Product Name:3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one
CAS番号:83688-44-2
MF:C14H14O3
メガワット:230.259164333344
MDL:MFCD02338733
CID:709143
PubChem ID:5415867
Update Time:2025-09-27

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one 化学的及び物理的性質

名前と識別子

    • Benzo[b]cyclohepta[d]pyran-6(7H)-one,8,9,10,11-tetrahydro-3-hydroxy-
    • 3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTA[C]CHROMEN-6-ONE
    • 3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]-chromen-6(7H)-one
    • 1-Cycloheptene-1-carboxylic acid, 2-(2,4-dihydroxyphenyl)-, δ-lactone (7CI)
    • 8,9,10,11-Tetrahydro-3-hydroxybenzo[b]cyclohepta[d]pyran-6(7H)-one (ACI)
    • 3-Hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
    • 3-Hydroxy-6H,7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
    • 3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
    • UNII-X563HX34EA
    • STL466132
    • F75330
    • 3-hydroxy-7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
    • SR-01000262009-1
    • MFCD02338733
    • SR-01000262009
    • Benzo(b)cyclohepta(d)pyran-6(7H)-one, 8,9,10,11-tetrahydro-3-hydroxy-
    • X563HX34EA
    • AKOS000116602
    • 667-Coumarin
    • 3-Hydroxy-8,9,10,11-tetrahydro-7H-cycloheptacchromen-6-one
    • Benzo[b]cyclohepta[d]pyran-6(7H)-one, 8,9,10,11-tetrahydro-3-hydroxy-
    • Oprea1_703404
    • ALBB-015758
    • 83688-44-2
    • SCHEMBL3625077
    • BDBM50121070
    • 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one
    • CHEMBL3622017
    • CCG-320697
    • NS-02969
    • Oprea1_557470
    • XWZHCDCMXBLZFJ-UHFFFAOYSA-N
    • EN300-05273
    • 8,9,10,11-Tetrahydro-3-hydroxybenzo(b)cyclohepta(d)pyran-6(7H)-one 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta(C)chromen-6-one
    • DTXSID00419951
    • HMS1782D18
    • Z56895684
    • 3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one
    • MDL: MFCD02338733
    • インチ: 1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2
    • InChIKey: XWZHCDCMXBLZFJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2CCCCCC=2C2C(=CC(=CC=2)O)O1

計算された属性

  • せいみつぶんしりょう: 230.094294
  • どういたいしつりょう: 230.094294
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.3
  • ふってん: 453.9°C at 760 mmHg
  • フラッシュポイント: 201.4°C
  • 屈折率: 1.625

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one セキュリティ情報

  • 危険レベル:IRRITANT

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065101-500mg
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]-chromen-6(7H)-one
83688-44-2
500mg
3851CNY 2021-05-07
Alichem
A449042586-5g
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
83688-44-2 95%
5g
$793.80 2023-08-31
TRC
H956095-25mg
3-Hydroxy-6H,7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
83688-44-2
25mg
$ 50.00 2022-06-04
TRC
H956095-50mg
3-Hydroxy-6H,7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
83688-44-2
50mg
$ 95.00 2022-06-04
TRC
H956095-250mg
3-Hydroxy-6H,7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
83688-44-2
250mg
$ 320.00 2022-06-04
abcr
AB409510-500 mg
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
83688-44-2
500MG
€254.60 2023-02-20
abcr
AB409510-1 g
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
83688-44-2
1g
€322.50 2023-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065101-500mg
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]-chromen-6(7H)-one
83688-44-2
500mg
3851.0CNY 2021-07-13
eNovation Chemicals LLC
Y1266490-100mg
3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTACCHROMEN-6-ONE
83688-44-2 95%
100mg
$125 2024-06-07
eNovation Chemicals LLC
Y1266490-250mg
3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTACCHROMEN-6-ONE
83688-44-2 95%
250mg
$180 2024-06-07

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  overnight, rt
リファレンス
Modified coumarins. 24. Synthesis of cycloheptane-annellated tetracyclic furocoumarins
Garazd, Ya. L.; et al, Chemistry of Natural Compounds, 2006, 42(6), 656-664

合成方法 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid Solvents: Water ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
1.2 Reagents: Water ;  0 °C
リファレンス
Synthesis, in vitro antiproliferative activity, and in silico studies of fused tricyclic coumarin sulfonate derivatives
El-Gamal, Mohammed I.; et al, European Journal of Medicinal Chemistry, 2014, 84, 68-76

合成方法 3

はんのうじょうけん
1.1 Catalysts: Sulfuric acid
リファレンス
Synthesis of bicoumarin thiophosphate derivatives as steroid sulfatase inhibitors
Demkowicz, Sebastian; et al, European Journal of Medicinal Chemistry, 2015, 101, 358-366

合成方法 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Trifluoroacetic acid ,  Water
リファレンス
Synthesis of inhibitors of steroid sulfatase and towards the synthesis of a chiral electrophilic fluorinating reagent
Liu, Yong, 2007, , 68(11),

合成方法 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  0 °C; overnight, rt
1.2 Solvents: Water ;  cooled
リファレンス
Modified Coumarins. 12. Synthesis of 3,4-Cycloannelated Coumarin β-D-Glucopyranosides
Garazd, Ya. L.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2004, 40(1), 6-12

合成方法 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
リファレンス
Synthesis of New Tricyclic and Tetracyclic Fused Coumarin Sulfonate Derivatives and Their Inhibitory Effects on LPS-Induced Nitric Oxide and PGE2 Productions in RAW 264.7 Macrophages: Part 2
El-Gamal, Mohammed I.; et al, Archiv der Pharmazie (Weinheim, 2016, 349(11), 853-863

合成方法 7

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
リファレンス
Synthesis of tricyclic fused coumarin sulfonates and their inhibitory effects on LPS-induced nitric oxide and PGE2 productions in RAW 264.7 macrophages
Jang, Hyeon-Lok; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 571-575

合成方法 8

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 0 °C → rt; 4 h, rt
リファレンス
Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation
He, Qi; et al, Bioorganic Chemistry, 2018, 81, 512-528

合成方法 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
1.2 Solvents: Water ;  0 °C
リファレンス
Tricyclic coumarin sulphonate derivatives with alkaline phosphatase inhibitory effects: in vitro and docking studies
Iqbal, Jamshed; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 479-484

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  2 - 3 h, 100 °C; 0.5 h, 100 °C
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 0 °C → rt; 4 h, rt
リファレンス
Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation
He, Qi; et al, Bioorganic Chemistry, 2018, 81, 512-528

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene ;  rt → reflux
1.2 Solvents: Benzene ;  3 - 4 h, reflux; reflux → rt
1.3 Solvents: Acetic acid ;  rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
2.2 Solvents: Water ;  0 °C
リファレンス
Tricyclic coumarin sulphonate derivatives with alkaline phosphatase inhibitory effects: in vitro and docking studies
Iqbal, Jamshed; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 479-484

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Benzene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
リファレンス
Synthesis of New Tricyclic and Tetracyclic Fused Coumarin Sulfonate Derivatives and Their Inhibitory Effects on LPS-Induced Nitric Oxide and PGE2 Productions in RAW 264.7 Macrophages: Part 2
El-Gamal, Mohammed I.; et al, Archiv der Pharmazie (Weinheim, 2016, 349(11), 853-863

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Raw materials

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Preparation Products

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